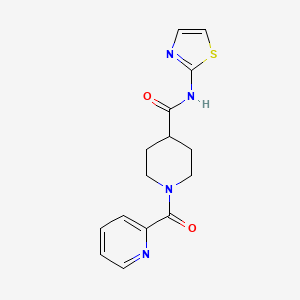

1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

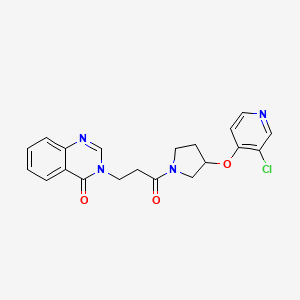

“1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . It also contains a thiazole ring, which is found in many biologically active substances .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide” likely includes a piperidine ring and a thiazole ring. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiazole is a five-membered heterocycle containing one sulfur and one nitrogen atom .Applications De Recherche Scientifique

Antibacterial Activity : Compounds structurally related to 1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide have been synthesized and shown to exhibit antibacterial activity. For instance, quinazoline derivatives containing a thiazole ring demonstrated significant antibacterial properties against various bacterial strains (Selvakumar & Elango, 2017).

Metal Ion Sensing and Electrolytic Coloring : Heterocyclic compounds similar to the chemical have been used as additives in the electrolytic coloring of anodized aluminum, affecting the process's throwing power and resistance to atmospheric oxidation (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Synthesis of Labelled Compounds for Metabolic Studies : Specifically labelled derivatives of related compounds have been synthesized for use in metabolic studies. This includes the introduction of isotopes like carbon-14 and tritium for tracing in biological systems (Zólyomi & Budai, 1981).

Anti-arrhythmic Activity : Piperidine-based derivatives, including those with thiazole structures, have been explored for their potential anti-arrhythmic activity. Such studies contribute to the development of new pharmacological treatments for cardiac arrhythmias (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Catalytic Activity in Chemical Reactions : Carboxamide ligands, including those similar to 1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide, have been synthesized and shown to have potential as catalysts in chemical reactions like azide-alkyne cycloaddition click reactions. Additionally, their antibacterial properties have been investigated, demonstrating their multifunctional applications (Kiani et al., 2020).

Fluorescence Sensors for Metal Ions : Novel carboxamide-based fluorescence sensors have been developed using compounds structurally similar to the subject chemical. These sensors have shown sensitivity to metal ions such as Hg2+, Zn2+, and Cd2+, indicating their potential application in environmental monitoring and analytical chemistry (Kiani, Bagherzadeh, Meghdadi, Rabiee, Abbasi, Schenk‐Joß, Tahriri, Tayebi, & Webster, 2020).

Orientations Futures

The future directions for research on “1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide” could include further exploration of its biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole and piperidine derivatives, this compound could be a promising candidate for drug development .

Propriétés

IUPAC Name |

1-(pyridine-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c20-13(18-15-17-7-10-22-15)11-4-8-19(9-5-11)14(21)12-3-1-2-6-16-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLELYLCUEABHMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-picolinoyl-N-(thiazol-2-yl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-[(2-chloropyridine-3-carbonyl)amino]-4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2639407.png)

![2-(cyclopentylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2639410.png)

![6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2639414.png)

![3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid](/img/structure/B2639417.png)

![(3E)-3-{[(4-chlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2639419.png)

![6-(Methylsulfonylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2639424.png)